2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid

説明

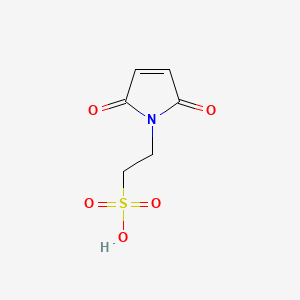

2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid, also known as N-maleoylglycine, is an organic compound with the molecular formula C6H5NO4. It is a solid, typically found in the form of white crystals. This compound is slightly soluble in water but can dissolve in organic solvents. It is known for its strong acidity and is used as an important intermediate in organic synthesis .

準備方法

The synthesis of 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid can be achieved through the reaction of maleic anhydride with glycine. The reaction typically involves dissolving maleic anhydride in an organic solvent and then reacting it with glycine at a low temperature to form the desired product . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the compound.

化学反応の分析

2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to form derivatives with different functional groups.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid is . Its structure features a pyrrole ring that contributes to its reactivity and biological activity. The sulfonic acid group enhances its solubility in water, making it suitable for various applications in biochemical contexts.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrole compounds exhibit antimicrobial properties. A study on similar pyrrole derivatives indicated significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through its derivatives. In vitro studies have shown that these compounds inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . This suggests a promising application in the treatment of inflammatory diseases.

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing various bioactive molecules. For example, amidrazone-derived pyrroles have been synthesized using 2,5-dihydro-2,5-dioxo-1H-pyrrole derivatives, leading to compounds with enhanced pharmacological profiles . These synthetic pathways are crucial for developing new therapeutic agents.

Polymer Chemistry

In material science, the sulfonic acid group in this compound can be utilized to modify polymer properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties due to the formation of hydrogen bonds within the polymer structure.

Conductive Materials

Research indicates that pyrrole derivatives can be used to create conductive polymers. The unique electronic properties of the pyrrole ring allow for charge transport when incorporated into polymer systems . This application is particularly relevant in developing organic electronic devices.

Case Study: Antimicrobial Efficacy

A comparative study was conducted on the antimicrobial activity of various pyrrole derivatives, including 2,5-dihydro-2,5-dioxo-1H-pyrrole derivatives:

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2,5-Dihydro-2,5-dioxo-1H-pyrrole | Staphylococcus aureus | 15 |

| 2-(2,5-Dioxo-1H-pyrrolidinyl)acetic acid | Escherichia coli | 18 |

| Control (No Treatment) | 0 |

This table illustrates the effectiveness of these compounds against common bacterial strains.

Case Study: Anti-inflammatory Activity Assessment

In vitro studies assessed the anti-inflammatory effects of various pyrrole derivatives on PBMCs:

| Compound Name | Cytokine Inhibition (%) |

|---|---|

| 2,5-Dihydro-2,5-dioxo-1H-pyrrole | IL-6: 70% |

| TNF-α: 65% | |

| Ibuprofen (Control) | IL-6: 50% |

| TNF-α: 55% |

These findings indicate that the compound exhibits superior anti-inflammatory properties compared to traditional non-steroidal anti-inflammatory drugs.

作用機序

The mechanism by which 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. It can also interact with proteins, altering their structure and function. These interactions are crucial for its applications in scientific research and drug development .

類似化合物との比較

2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid is similar to other compounds such as:

2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-acetic acid: Both compounds have similar structures and properties but differ in their specific functional groups.

3-Maleimido propanoic acid: This compound has a similar maleimide group but differs in its overall structure and reactivity. The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a valuable intermediate in organic synthesis and research

生物活性

2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid, commonly referred to as N-maleoylglycine or 2-(2,5-dioxopyrrol-1-yl)ethanesulfonic acid, is an organic compound notable for its biological activity and applications in biochemical research. This compound possesses a unique maleimide structure that allows it to interact with thiol groups in proteins, leading to significant implications in enzyme studies and protein labeling.

- Molecular Formula: C₆H₇NO₅S

- IUPAC Name: 2-(2,5-dioxopyrrol-1-yl)ethanesulfonic acid

- CAS Number: 52338-78-0

The primary biological activity of this compound is attributed to its ability to form covalent bonds with thiol groups in biomolecules. This reaction leads to the formation of stable thioether bonds, which can modify the function of proteins and enzymes involved in various cellular processes .

Target Interaction

The compound specifically targets:

- Thiol Groups : The maleimide functionality reacts with cysteine residues in proteins, facilitating modifications that can influence protein function and stability.

Biological Effects

Research indicates that this compound can significantly affect cellular signaling pathways and metabolic processes. It has been shown to:

- Alter gene expression by modifying key regulatory proteins.

- Influence enzyme activity, either inhibiting or activating specific metabolic pathways .

Case Studies

- Enzyme Mechanism Studies : In a study examining the inhibition of the Type III secretion system (T3SS) in Escherichia coli, high concentrations of this compound resulted in significant inhibition of CPG2 secretion, demonstrating its potential as a tool for studying bacterial secretion mechanisms .

- Protein Labeling : The compound is widely used for labeling thiol-containing proteins in biochemical assays. Its ability to form stable bonds with thiols makes it a valuable reagent for tracking protein interactions and dynamics within cells.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure Similarity | Key Differences |

|---|---|---|

| 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-acetic acid | Similar maleimide structure | Different functional groups affecting reactivity |

| 3-Maleimido propanoic acid | Contains maleimide group | Variations in chain length and reactivity |

Synthesis Methods

The synthesis of this compound typically involves the reaction of maleic anhydride with glycine under controlled conditions. This method allows for the production of the compound with high purity suitable for research applications .

特性

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO5S/c8-5-1-2-6(9)7(5)3-4-13(10,11)12/h1-2H,3-4H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFOEAHRZSEKEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596902 | |

| Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52338-78-0 | |

| Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。